

3-(4-Chlorobenzenesulfonyl)butyric acid CAS 175205-43-3 properties

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Compound of Interest

	3-(4-
Compound Name:	Chlorobenzenesulfonyl)butyric
	acid
Cat. No.:	B031834

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An In-depth Technical Guide to **3-(4-Chlorobenzenesulfonyl)butyric acid** (CAS 175205-43-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Chlorobenzenesulfonyl)butyric acid is a specialized organic compound primarily utilized in research and development settings.^{[1][2]} Its structure, which combines a chiral butyric acid moiety with an aromatic sulfone, suggests its potential as a versatile building block in medicinal chemistry and organic synthesis. This guide provides a comprehensive overview of its known properties, a scientifically-grounded proposed synthesis pathway, predicted analytical characterization data, and a discussion of its potential applications based on structure-activity relationships. While detailed experimental data in the public domain is limited, this document consolidates available information and expert analysis to serve as a valuable resource for professionals engaging with this molecule.

Molecular Identity and Physicochemical Properties

3-(4-Chlorobenzenesulfonyl)butyric acid is identified by the CAS Number 175205-43-3.^[3] The molecule features a stereocenter at the third carbon of the butyric acid chain, indicating that it can exist as (R)- and (S)-enantiomers or as a racemic mixture. Its core structure consists

of a butyric acid backbone where the C3 position is bonded to the sulfur atom of a 4-chlorophenyl sulfone group.

Table 1: Chemical Identifiers and Properties

Property	Value	Reference(s)
CAS Number	175205-43-3	[1] [2] [3]
Molecular Formula	C ₁₀ H ₁₁ ClO ₄ S	
Molecular Weight	262.71 g/mol	[2]
Physical Form	Solid	
Predicted Boiling Point	474.1 ± 45.0 °C	[4]
Predicted Density	1.399 ± 0.06 g/cm ³	[4]
SMILES	CC(CC(O)=O)S(=O) (=O)c1ccc(Cl)cc1	
InChI	1S/C10H11ClO4S/c1-7(6- 10(12)13)16(14,15)9-4-2- 8(11)3-5-9/h2-5,7H,6H2,1H3, (H,12,13)	[3]

Note: Boiling point and density are predicted values as experimental data is not widely available.

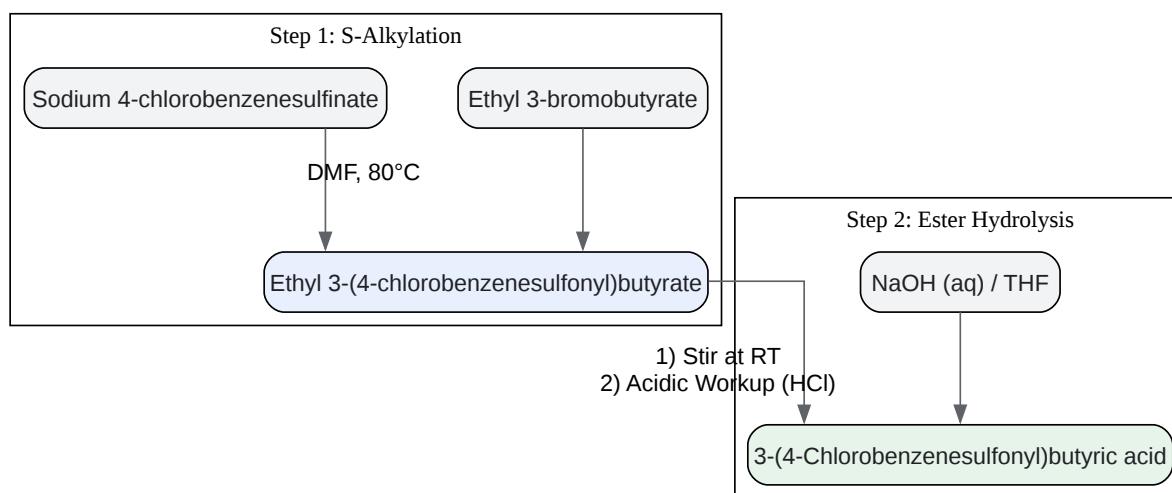
Proposed Synthesis and Process Logic

While specific, peer-reviewed synthesis procedures for **3-(4-Chlorobenzenesulfonyl)butyric acid** are not readily found in the literature, a logical and robust synthetic route can be proposed based on established chemical principles. The most plausible approach involves the nucleophilic substitution reaction between 4-chlorobenzenesulfinate and a suitable 3-substituted butyric acid derivative.

The causality for this choice rests on the reliability of S-alkylation of sulfinate salts. Sodium 4-chlorobenzenesulfinate is a stable and commercially available nucleophile. The choice of ethyl 3-bromobutyrate as the electrophile provides a good leaving group (bromide) at the target

position. The subsequent hydrolysis of the ethyl ester under basic conditions is a standard and high-yielding deprotection step to furnish the final carboxylic acid.

Proposed Synthetic Workflow



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Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Ethyl 3-(4-chlorobenzenesulfonyl)butyrate

- To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add sodium 4-chlorobenzenesulfinate (1.0 eq) and dimethylformamide (DMF, approx. 5 mL per mmol of sulfinate).
- Stir the suspension at room temperature. Add ethyl 3-bromobutyrate (1.1 eq) dropwise to the mixture.

- Heat the reaction mixture to 80°C and maintain for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- After completion, cool the reaction mixture to room temperature and pour it into ice-water.
- Extract the aqueous mixture with ethyl acetate (3x volumes).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl ester.
- Purify the crude product via column chromatography on silica gel.

Step 2: Hydrolysis to **3-(4-Chlorobenzenesulfonyl)butyric acid**

- Dissolve the purified ethyl ester (1.0 eq) from Step 1 in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
- Add sodium hydroxide (2.0-3.0 eq) and stir the mixture vigorously at room temperature until the reaction is complete (as monitored by TLC).
- Remove the THF under reduced pressure.
- Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 using concentrated hydrochloric acid.
- The product will likely precipitate as a white solid. If it remains an oil, extract with ethyl acetate.
- Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Analytical Characterization (Predicted)

For a research chemical, unambiguous structural confirmation is paramount. Standard analytical techniques include NMR spectroscopy and mass spectrometry. While experimental spectra are not publicly available, the following data are predicted based on the compound's structure.

Table 2: Predicted ^1H and ^{13}C NMR Data (in CDCl_3)

Assignment	^1H NMR (Predicted)	^{13}C NMR (Predicted)
Butyric Acid - CH_3	Doublet, ~1.4 ppm	~15 ppm
Butyric Acid - CH_2-	Multiplet (diastereotopic), ~2.8-3.0 ppm	~35 ppm
Butyric Acid - $\text{CH}-$	Multiplet, ~3.6-3.8 ppm	~58 ppm
Butyric Acid - COOH	Broad singlet, >10 ppm	~175 ppm
Aromatic C-H (ortho to SO_2)	Doublet, ~7.9 ppm (AA'BB' system)	~129 ppm
Aromatic C-H (meta to SO_2)	Doublet, ~7.6 ppm (AA'BB' system)	~130 ppm
Aromatic C- SO_2	-	~138 ppm
Aromatic C-Cl	-	~141 ppm

Mass Spectrometry Fragmentation Logic

In an Electron Ionization (EI) mass spectrum, the molecular ion peak $[\text{M}]^+$ should be observable at m/z 262, with a characteristic $\text{M}+2$ peak at m/z 264 of approximately one-third the intensity, which is indicative of the single chlorine atom.

Key Predicted Fragmentation Pathways:

- Loss of the carboxyl group: $[\text{M} - \text{COOH}]^+$ at m/z 217.
- McLafferty rearrangement: A characteristic fragmentation for carboxylic acids, potentially leading to a prominent peak.
- Cleavage of the C-S bond: This could lead to fragments corresponding to the $[\text{C}_4\text{H}_7\text{O}_2]^+$ ion (m/z 87) and the $[\text{C}_6\text{H}_4\text{ClSO}_2]^+$ ion (m/z 175).
- Fragmentation of the aromatic ring: Loss of SO_2 could occur from the chlorobenzenesulfonyl fragment.

Potential Applications in Research and Drug Development

The utility of **3-(4-Chlorobenzenesulfonyl)butyric acid** in a research and development context stems from the combination of its functional groups. While no specific biological activity has been reported for this compound itself, its structure is analogous to moieties found in various biologically active molecules.

- **Scaffold for Medicinal Chemistry:** The arylsulfonyl group is a common feature in many pharmaceuticals. It can act as a hydrogen bond acceptor and its non-planar geometry can provide advantageous scaffolding properties. The butyric acid portion offers a handle for further chemical modification, such as amide coupling, to explore structure-activity relationships in drug discovery programs.
- **Potential as a Butyric Acid Prodrug Analogue:** Butyric acid is a short-chain fatty acid with known anti-cancer and anti-inflammatory properties, but its clinical use is hampered by a short half-life.^{[5][6]} This has led to the development of various prodrugs.^[6] While **3-(4-Chlorobenzenesulfonyl)butyric acid** is not a simple prodrug that would readily release butyric acid, its structural relationship could inspire the design of novel compounds for similar therapeutic targets, where the arylsulfonyl moiety modifies the pharmacokinetic and pharmacodynamic properties.
- **Intermediate for Complex Synthesis:** The compound serves as a chiral or racemic building block. The carboxylic acid can be reduced or converted to other functional groups, while the sulfone is generally stable, making it a reliable linker or structural element in the synthesis of more complex target molecules.

Safety and Handling

As a laboratory chemical, **3-(4-Chlorobenzenesulfonyl)butyric acid** must be handled with appropriate precautions. The available safety data sheets (SDS) indicate several hazards.^[1]

Table 3: GHS Hazard Information

Hazard Code	Description	Reference
H302	Harmful if swallowed	[1]
H315	Causes skin irritation	[1]
H318 / H319	Causes serious eye damage / irritation	[1]
H335	May cause respiratory irritation	[1]

Handling Recommendations:

- Use only in a well-ventilated area or a chemical fume hood.[\[1\]](#)
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- Avoid breathing dust, fumes, or vapors.
- Wash hands thoroughly after handling.[\[1\]](#)
- Store in a tightly closed container in a dry, cool place.
- Incompatible with strong oxidizing agents.

Conclusion

3-(4-Chlorobenzenesulfonyl)butyric acid, CAS 175205-43-3, represents a chemical tool with unrealized potential. While it is currently supplied for research purposes with limited publicly available data, its molecular architecture provides clear avenues for its application in synthetic and medicinal chemistry. This guide has provided a framework for understanding this compound, from its fundamental properties and a plausible synthesis to its predicted analytical signature and potential roles in drug discovery. As research progresses, the utility of this and related compounds as scaffolds and building blocks will likely lead to their incorporation into novel and complex molecular designs.

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